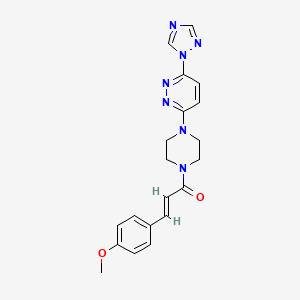
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The compound features several key structural elements:
- Triazole ring : Known for its role in antifungal and anticancer activities.
- Pyridazine moiety : Often associated with various biological activities due to its ability to interact with biological macromolecules.
- Piperazine group : Commonly found in pharmacologically active compounds, contributing to their receptor-binding properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence the compound's interaction with cellular targets.
Molecular Formula
The molecular formula of the compound is C20H24N6O, indicating a complex structure that supports diverse interactions within biological systems.
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests it may exert its effects through:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Receptor Modulation : The piperazine component may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and survival.
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potent cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.99 | Induction of apoptosis via cell cycle arrest |
| HeLa | 1.25 | Inhibition of tubulin polymerization |
| NCI-H460 | 2.10 | Disruption of mitochondrial function |
These findings suggest that the compound's cytotoxicity may be mediated through apoptosis induction and disruption of normal cellular functions.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated that it significantly reduced cell viability in a concentration-dependent manner, particularly in breast cancer cells.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which the compound induces apoptosis. Flow cytometric analysis revealed that it caused cell cycle arrest at the sub-G1 and G2/M phases, corroborating its potential as an anticancer agent.
Study 3: In Vivo Efficacy
In vivo studies are needed to further validate the therapeutic potential of this compound. Preliminary results from animal models suggest promising efficacy against tumor growth, warranting further investigation into dosage and delivery methods.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-29-17-5-2-16(3-6-17)4-9-20(28)26-12-10-25(11-13-26)18-7-8-19(24-23-18)27-15-21-14-22-27/h2-9,14-15H,10-13H2,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGOUKFVFNMSU-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














